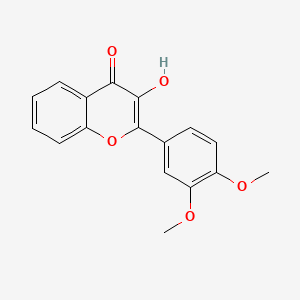

3-Hydroxy-3',4'-dimethoxyflavone

Overview

Description

3-Hydroxy-3’,4’-dimethoxyflavone is a chemical compound . It is a type of flavonoid, specifically a dimethoxyflavone . Flavonoids are common in the world of plants as their secondary metabolites . They function as pigments in coloration of plants, root growth regulators, and plant defense reaction agents, and are involved in the transport of auxins between plant cells .

Synthesis Analysis

The synthesis of flavones and their derivatives has attracted considerable attention due to their significant pharmaceutical effects . The synthesis and biotransformation of five flavones containing methoxy substituents in the B ring: 2′-, 3′-, 4′-methoxyflavones, 2′,5′-dimethoxyflavone and 3′,4′,5′-trimethoxyflavone are described . Strains of entomopathogenic filamentous fungi were used as biocatalysts .Molecular Structure Analysis

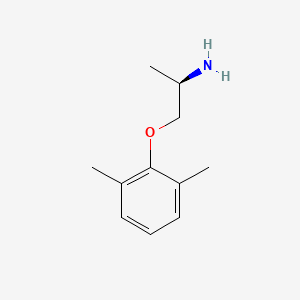

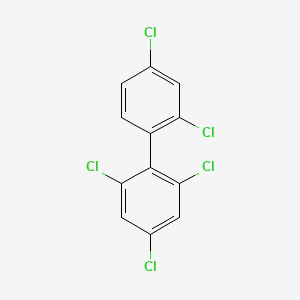

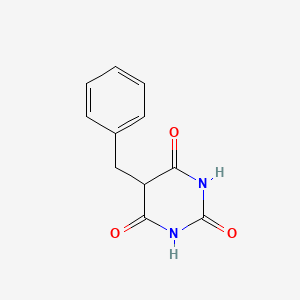

The molecular formula of 3-Hydroxy-3’,4’-dimethoxyflavone is C17H14O5 . The canonical SMILES structure is COC1=C (C=C (C=C1)C2=C (C (=O)C3=CC=CC=C3O2)O)OC .Chemical Reactions Analysis

The test compounds undergo progressive demethylation and/or hydroxylation and 4- O -methylglucosylation . Thirteen novel flavonoid 4- O -methylglucosides and five hydroxy flavones were isolated and identified .Physical And Chemical Properties Analysis

The average mass of 3-Hydroxy-3’,4’-dimethoxyflavone is 314.289 Da . The monoisotopic mass is 314.079041 Da .Scientific Research Applications

Anticancer Potential

3-Hydroxy-3',4'-dimethoxyflavone (HDMF) shows promise as a natural anticancer therapy, particularly against glioblastoma multiforme (GBM). It suppresses migratory, invasive potentials, and stemness in glioblastoma cells, likely by inhibiting MMP-3 activity through the inhibition of p38 and ERK signaling proteins. This indicates its potential as a negative agent against the aggressiveness of GBM cells (Bae et al., 2014).

Anti-Inflammatory and Antioxidant Activities

Various derivatives of HDMF, including 2'-hydroxychalcones and flavones, have been found to possess anti-inflammatory and antioxidant properties. These compounds inhibit enzymic lipid peroxidation and reduce the release of inflammatory mediators like LTB4 from human neutrophils (Ballesteros et al., 1995). Additionally, synthesized 7-hydroxy-3',4'-dimethoxyflavone exhibited significant antioxidant activity, highlighting its potential in pharmacological applications (Vh et al., 2012).

Photodynamic and Photochemical Properties

3-Hydroxyflavones, including HDMF, have been studied for their photodynamic and photochemical properties. They are prototype molecules for studying the dynamics of proton-transfer reactions in both excited and ground states. However, their application as laser dyes is limited due to photochemical reactions involving molecular oxygen (Studer et al., 1989).

Application in Biotransformation

HDMF and its derivatives have been used in biotransformation studies with entomopathogenic filamentous fungi. These studies focus on hydroxylation/demethylation and glycosylation of flavonoid compounds, which can lead to the formation of novel compounds with potential pharmaceutical applications (Łużny et al., 2021).

Antimicrobial and Antiviral Activities

Several studies have explored the antimicrobial and antiviral activities of HDMF and its derivatives. For instance, compounds synthesized from 5-hydroxy-7,4'-dimethoxyflavone showed antibacterial activity against both gram-positive and gram-negative bacteria (Wang et al., 1992). Moreover, 4'-Hydroxy-3-methoxyflavones, closely related to HDMF, have demonstrated potent antiviral activities against picornaviruses like poliovirus and rhinoviruses (De Meyer et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

Polymethoxyflavones (PMFs) are one group of the flavonoid compounds, with tangeretin (Tan) and nobiletin (Nob) being the most abundant PMFs in citrus peel . Numerous biological activities of PMFs have been intensively studied, including anti-inflammatory and anticancer activities . Because of their methoxy groups, PMFs are more lipophilic than hydroxyl flavones, which may affect their biological activities . In addition, researchers found that hydroxylated PMFs (HPMFs) are one of the major metabolites of PMFs in animal urine and feces . Although PMF and HPMFs do show anticancer activity against different types of cancers, but their low hydrophilicity is still a crucial factor that may affect their biological effectiveness . Therefore, from the pharmaceutical aspect, chemical modifications of PMFs have been carried out to obtain acetylated PMFs (Ac-PMFs) for enhancing their biological effects .

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-13-8-7-10(9-14(13)21-2)17-16(19)15(18)11-5-3-4-6-12(11)22-17/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLAVJWSFYZDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218968 | |

| Record name | NSC 102051 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3',4'-dimethoxyflavone | |

CAS RN |

6889-80-1 | |

| Record name | 3′,4′-Dimethoxyflavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6889-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 102051 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC102051 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 102051 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-3',4'-DIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B35R9JIHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1596321.png)